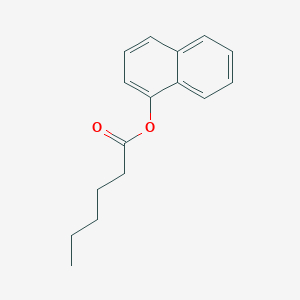
naphthalen-1-yl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
naphthalen-1-yl hexanoate is an organic compound with the molecular formula C16H18O2 It is an ester derived from hexanoic acid and 1-naphthol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: naphthalen-1-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of 1-naphthyl hexanoate may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The purification of the product is often achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: naphthalen-1-yl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl hexanoate can hydrolyze to yield 1-naphthol and hexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert 1-naphthyl hexanoate into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1-naphthol and hexanoic acid.
Oxidation: Oxidized derivatives of 1-naphthyl hexanoate.
Reduction: Reduced forms of the ester.
Aplicaciones Científicas De Investigación
naphthalen-1-yl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-naphthyl hexanoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing 1-naphthol and hexanoic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Naphthyl acetate: Another ester of 1-naphthol, but with acetic acid instead of hexanoic acid.
2-Naphthyl hexanoate: An isomer with the ester group attached to the 2-position of the naphthalene ring.
1-Naphthyl propanoate: An ester with propanoic acid instead of hexanoic acid.
Uniqueness: naphthalen-1-yl hexanoate is unique due to its specific ester linkage and the properties imparted by the hexanoic acid moiety
Propiedades
Número CAS |
28749-24-8 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
naphthalen-1-yl hexanoate |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
Clave InChI |
KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













